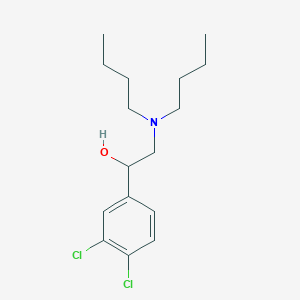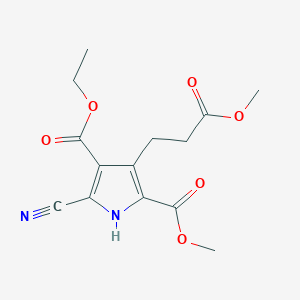
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate would depend on its specific interactions with molecular targets. For instance, if used in a biological context, it might interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl 2-methyl 5-cyano-3-(3-hydroxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
The uniqueness of 4-Ethyl 2-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1h-pyrrole-2,4-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical transformations and interact with different molecular targets.
Propriétés
Numéro CAS |
6275-66-7 |
|---|---|
Formule moléculaire |
C14H16N2O6 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
4-O-ethyl 2-O-methyl 5-cyano-3-(3-methoxy-3-oxopropyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H16N2O6/c1-4-22-13(18)11-8(5-6-10(17)20-2)12(14(19)21-3)16-9(11)7-15/h16H,4-6H2,1-3H3 |
Clé InChI |
IMHWYJMVQHGWHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1CCC(=O)OC)C(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
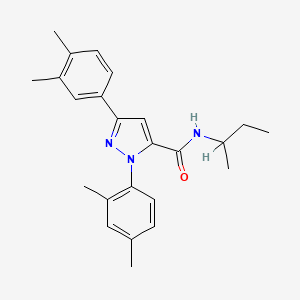
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
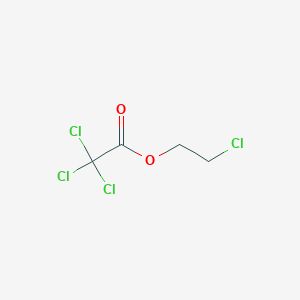

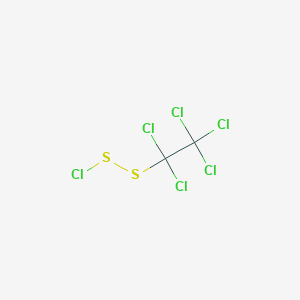

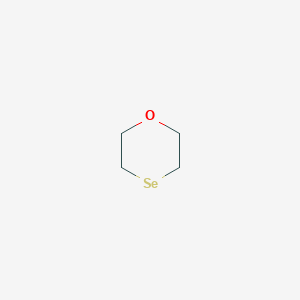
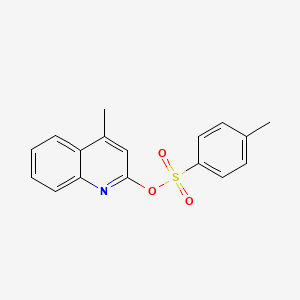
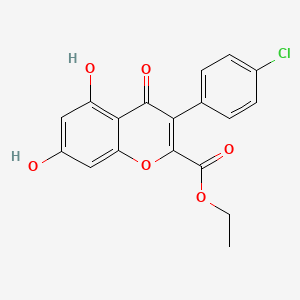
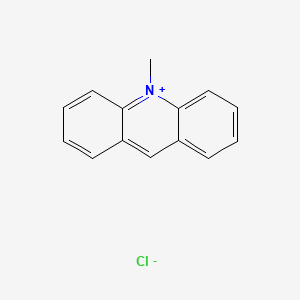
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
